![molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5](/img/structure/B175270.png)

[(2-Amino-2-oxoethyl)thio]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

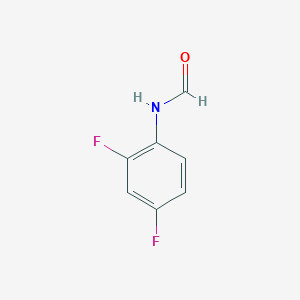

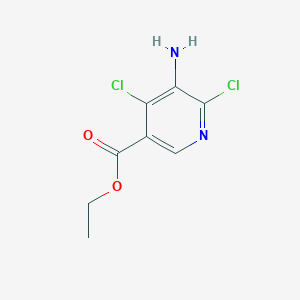

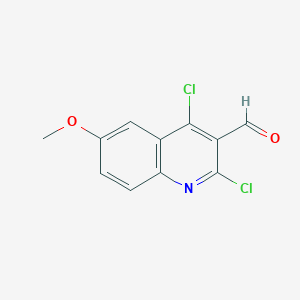

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a derivative of carboxylic acid and can be used as an organic reagent . It has a molecular formula of C4H7NO3S .

Synthesis Analysis

The synthesis of “[(2-Amino-2-oxoethyl)thio]acetic acid” usually involves the following steps :Molecular Structure Analysis

The molecular structure of “[(2-Amino-2-oxoethyl)thio]acetic acid” is represented by the SMILES string O=C(CSCC(O)=O)N . It has a molecular weight of 149.17 Da .Physical And Chemical Properties Analysis

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用

Role in SARS-CoV-2 Interaction and Cardiovascular Implications

Research highlights the critical role of ACE2 as a receptor for SARS-CoV-2, implicating amino acid sequences in the virus's pathogenicity and the host's immune response. ACE2's involvement in amino acid transport, cardiovascular system regulation, and its potential as a therapeutic target underscores the significance of amino acid-related compounds in medical research and therapy development (Gheblawi et al., 2020).

Antioxidant and Antiradical Activities

Compounds with open thiogroup, akin to the thio-functional group in [(2-Amino-2-oxoethyl)thio]acetic acid, exhibit high antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, indicating their potential in mitigating oxidative stress and supporting biochemical processes in radiation-exposed patients. This underscores the compound's potential in research focused on antioxidant mechanisms and protective therapies (Kaplaushenko, 2019).

Biomedical Applications of Poly(amino acid)s

The use of poly(amino acid)s, which include compounds related to [(2-Amino-2-oxoethyl)thio]acetic acid, in developing highly branched polymers for biomedical applications, offers insights into the potential uses of such compounds. These polymers, owing to their biocompatibility, biodegradability, and metabolizable degradation products, hold promise in drug and gene delivery systems, highlighting an area of significant interest for further exploration (Thompson & Scholz, 2021).

Amino Acid Spin Labeling in Peptide Studies

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies through EPR spectroscopy provide a precedent for the use of amino acid derivatives in analyzing peptide structure and interactions. This suggests the potential of [(2-Amino-2-oxoethyl)thio]acetic acid, or derivatives thereof, in similar spectroscopic studies to understand peptide dynamics and interactions, offering a methodological application in biochemical research (Schreier et al., 2012).

Implications in Inflammatory Processes

Exploring the role of ACE2, which is associated with amino acid transport and metabolic processes, in inflammatory bowel disease (IBD) provides a model for investigating how amino acid-related compounds may impact inflammation and disease pathology. Research into ACE2's functions suggests a complex interaction between amino acid metabolism, inflammation, and therapeutic targeting, relevant to compounds like [(2-Amino-2-oxoethyl)thio]acetic acid (Ferreira-Duarte et al., 2020).

Safety And Hazards

特性

IUPAC Name |

2-(2-amino-2-oxoethyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPWPHSXGCYTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326728 |

Source

|

| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Amino-2-oxoethyl)thio]acetic acid | |

CAS RN |

13330-87-5 |

Source

|

| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)